Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate
CAS No.:
Cat. No.: VC18083516
Molecular Formula: C11H16F3NO4
Molecular Weight: 283.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16F3NO4 |
|---|---|
| Molecular Weight | 283.24 g/mol |
| IUPAC Name | tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(17)15-4-8(11(12,13)14)18-6-7(15)5-16/h5,7-8H,4,6H2,1-3H3 |
| Standard InChI Key | HHPQTTRVQFZWNL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(OCC1C=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure derives from morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom. At position 5, a formyl group (-CHO) introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions. The trifluoromethyl (-CF₃) group at position 2 confers electron-withdrawing effects, enhancing the compound’s stability and influencing its intermolecular interactions. The tert-butyl ester at position 4 acts as a protective group for the carboxylic acid functionality, preventing unwanted side reactions during synthesis.
Key Structural Features:
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Molecular Formula: C₁₁H₁₆F₃NO₄
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Molecular Weight: 283.24 g/mol
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IUPAC Name: tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate
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Stereochemistry: The morpholine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate involves multi-step strategies to introduce each functional group sequentially:
Step 1: Morpholine Ring Formation
Morpholine precursors, such as diethanolamine, undergo cyclization in the presence of acid catalysts. The tert-butyl ester is introduced via reaction with tert-butyl chloroformate under basic conditions.
Step 2: Trifluoromethylation
The trifluoromethyl group is incorporated using reagents like trifluoromethyltrimethylsilane (TMSCF₃) or Umemoto’s reagent. This step often requires transition metal catalysts (e.g., CuI) to facilitate C–CF₃ bond formation .
Step 3: Formylation
The formyl group is introduced via Vilsmeier-Haack formylation, where phosphorus oxychloride and dimethylformamide (DMF) generate an electrophilic species that reacts with the morpholine ring .
Optimization Challenges
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Regioselectivity: Ensuring formylation occurs exclusively at position 5 requires careful control of reaction temperature and stoichiometry.
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Steric Hindrance: The bulky tert-butyl group may slow down subsequent reactions, necessitating prolonged reaction times or elevated temperatures.
Applications in Organic Synthesis
Building Block for Pharmaceuticals
The compound’s trifluoromethyl group enhances metabolic stability and membrane permeability, making it valuable in drug candidates. For example, it serves as an intermediate in protease inhibitors and kinase inhibitors targeting cancer and inflammatory diseases .
Catalysis and Material Science
In photocatalytic reactions, the formyl group participates in traceless C–N bond formations, enabling the synthesis of α-chiral aldehydes (see Table 1) . The trifluoromethyl group also facilitates crystal engineering by engaging in weak hydrogen bonds (C–F⋯H–N), as observed in analogous pyrrole derivatives .
Table 1: Key Reactions Involving Tert-Butyl 5-Formyl-2-(Trifluoromethyl)Morpholine-4-Carboxylate
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Nucleophilic Addition | Grignard reagents, THF, 0°C | Secondary alcohol derivatives |
| Reductive Amination | NaBH₃CN, MeOH, rt | Amine-functionalized morpholines |
| Photocatalytic C–N Coupling | Ru(bpy)₃Cl₂, blue LED, DMF | Chiral alkyl radicals |
Recent Advances and Future Directions
Crystal Engineering
Studies on ethyl-5-formyl-3,4-dimethylpyrrole-2-carboxylate reveal that formyl groups participate in R₂²(10) hydrogen-bonded dimers, suggesting potential for designing supramolecular assemblies with tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate .
Sustainable Synthesis
Recent work on photocatalytic C–N bond cleavage (source 5) highlights opportunities to integrate this compound into atom-economical reaction cascades, reducing reliance on hazardous reagents .
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